molecular formula C16H25NO3 B1332513 N-(2,4,5-trimethoxybenzyl)cyclohexanamine CAS No. 356094-13-8

N-(2,4,5-trimethoxybenzyl)cyclohexanamine

Cat. No.: B1332513
CAS No.: 356094-13-8
M. Wt: 279.37 g/mol
InChI Key: LVQRIVYOTUIEAI-UHFFFAOYSA-N
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Description

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine is a secondary amine featuring a cyclohexylamine group linked to a benzyl moiety substituted with methoxy groups at positions 2, 4, and 5. This compound is often studied as its hydrobromide salt (CAS: 1609407-25-1) to enhance stability and solubility .

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRIVYOTUIEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354517
Record name N-(2,4,5-trimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-13-8
Record name N-(2,4,5-trimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trimethoxybenzyl)cyclohexanamine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trimethoxybenzyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,5-trimethoxybenzyl)cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,5-trimethoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogues of N-(2,4,5-Trimethoxybenzyl)cyclohexanamine

Compound Name Substituent Modifications CAS Number Key Features
N-(3,5-Dimethoxybenzyl)cyclohexanamine Methoxy groups at 3,5 positions 356093-66-8 Reduced steric hindrance; altered electronic profile
N-(4-Methoxy-2,5-dimethylbenzyl)cyclohexanamine Methyl groups at 2,5; methoxy at 4 356091-93-5 Increased lipophilicity; potential metabolic stability
N-(2,5-Dimethoxybenzyl)cycloheptanamine Cycloheptylamine core; methoxy at 2,5 355817-34-4 Larger ring size; altered conformational flexibility
N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine Adamantane replaces cyclohexane Not specified Enhanced rigidity; potential antiviral activity
N-(2,4,5-Trimethoxybenzyl)-2-propanamine Linear propylamine chain 499997-35-2 Reduced steric bulk; simplified synthesis

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound N-(3,5-Dimethoxybenzyl)cyclohexanamine N-(2,5-Dimethoxybenzyl)cycloheptanamine
Molecular Formula C₁₆H₂₅NO₃ C₁₅H₂₃NO₂ C₁₆H₂₅NO₂
Molecular Weight (g/mol) 279.38 249.35 275.38
Density (g/cm³) ~1.1 (estimated) 1.04 ± 0.1 1.06 ± 0.1 (predicted)
Boiling Point (°C) ~380 (estimated) 373.8 ± 27.0 385 ± 30 (predicted)
pKa ~9.5 (estimated) 9.67 ± 0.20 9.3 ± 0.2 (predicted)

Key observations:

  • The number and position of methoxy groups significantly influence polarity and solubility. The 2,4,5-trimethoxy substitution enhances hydrogen-bonding capacity compared to 3,5-dimethoxy analogues .
  • Cycloheptanamine derivatives exhibit higher molecular weight and boiling points due to increased ring size .

Enzyme Inhibition (AChE/BChE):

N-(2,4,5-Trimethoxybenzyl)-substituted derivatives demonstrate moderate to strong AChE/BChE inhibition, with IC₅₀ values in the micromolar range. The trimethoxy pattern is critical for binding to the enzyme's peripheral anionic site . In contrast, N-(3,5-dimethoxybenzyl)cyclohexanamine shows reduced activity due to weaker aromatic interactions .

Toxicity Profile:

These hazards are attributed to the primary amine group, which is conserved in this compound .

Biological Activity

N-(2,4,5-trimethoxybenzyl)cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the synthesis, biological evaluation, and molecular interactions of this compound, drawing from various studies and findings.

Synthesis and Structural Overview

This compound is synthesized through the reaction of cyclohexanamine with 2,4,5-trimethoxybenzaldehyde. The compound's structure features a cyclohexane ring attached to a benzyl moiety that is further substituted with three methoxy groups. This structural arrangement is believed to contribute to its biological activity by enhancing lipophilicity and influencing enzyme interactions.

1. Anti-inflammatory Properties

A significant area of research has focused on the anti-inflammatory effects of this compound. In vitro studies have indicated that derivatives of this compound exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes.

  • In Vitro Studies : A study reported several derivatives with IC50 values less than 1 µM against COX-2, indicating strong anti-inflammatory potential. Specifically, compounds derived from similar structures showed IC50 values ranging from 0.14 to 0.69 µM .
  • In Vivo Studies : The anti-inflammatory activity was further validated in vivo using the carrageenan-induced rat paw edema model. Compounds such as 3b and 3l demonstrated significant reductions in edema (up to 79.54% compared to ibuprofen's 65.90%) suggesting a promising therapeutic profile .
CompoundCOX-2 IC50 (µM)Anti-inflammatory Activity (%)
3b0.1479.54
3l0.6975.00
Ibuprofen-65.90

2. Ulcerogenic Potential

While evaluating the anti-inflammatory properties, researchers also assessed the ulcerogenic potential of this compound derivatives. The findings indicated that these compounds exhibited significantly better gastric tolerance than standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . This aspect is crucial as it suggests that these compounds may provide therapeutic benefits without the common side effects associated with traditional NSAIDs.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between this compound and COX-2. The results indicated favorable binding affinities and interactions within the active site of COX-2, supporting the observed biological activities .

Key Findings from Docking Studies:

  • The compound fits well into the hydrophobic pocket of COX-2.
  • Specific interactions were noted with amino acid residues critical for enzyme activity.
  • Docking results correlated well with in vitro and in vivo biological evaluations.

Case Studies

Case Study 1: Efficacy Against Inflammation
In a controlled study involving rats subjected to inflammatory stimuli, treatment with this compound led to significant reductions in paw edema compared to control groups receiving saline or ibuprofen . Histopathological examination revealed reduced inflammatory cell infiltration in treated groups.

Case Study 2: Gastric Tolerance Assessment
Another study evaluated gastric mucosal integrity following administration of this compound versus ibuprofen over a period of seven days. Results showed no significant damage to gastric mucosa in the test group compared to notable lesions in the ibuprofen group .

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